(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine
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Overview
Description
(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine is a synthetic organic compound that belongs to the class of diazaadamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the diazaadamantane core through cyclization reactions.
- Introduction of the thiophen-2-yl group via substitution reactions.
- Methylation at specific positions using methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
- Use of efficient catalysts to speed up the reactions.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazaadamantane core.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or halogen groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Medicinal Chemistry:
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Pharmaceuticals: Investigated for potential therapeutic effects in various diseases.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diazaadamantane Derivatives: Compounds with similar diazaadamantane cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine is unique due to its specific combination of the diazaadamantane core and the thiophen-2-yl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-13-6-16-8-14(2,12(13)15)9-17(7-13)11(16)10-4-3-5-18-10/h3-5,11-12H,6-9,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIGALDALAPVJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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